N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
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Overview
Description
“N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide group) and a tetrazole group (a five-membered ring containing four nitrogen atoms and one carbon atom). The tetrazole group is known to be a bioisostere for the carboxylic acid group, which means it can have similar biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and tetrazole groups. The tetrazole ring is a heterocycle that is aromatic and can participate in hydrogen bonding, which can influence the compound’s reactivity and interactions with biological targets .Scientific Research Applications
Anticancer Activities
Several studies have synthesized and evaluated derivatives of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide for their anticancer activities. For instance, Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, showing moderate to excellent anticancer activity against various cancer cell lines, with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021). Similarly, Salahuddin et al. (2014) synthesized benzimidazole derivatives that showed promising anticancer activities, particularly against breast cancer cell lines (Salahuddin et al., 2014).
Antimicrobial and Antifungal Agents
Research by Bikobo et al. (2017) synthesized thiazole derivatives showing significant antimicrobial activity, with some compounds more potent than reference drugs against pathogenic strains (Bikobo et al., 2017). Desai et al. (2016) also reported on the synthesis of 1,3,4-oxadiazoles heterocycles with notable antibacterial and antifungal activities (Desai et al., 2016).
Photodynamic Therapy for Cancer
Zhu et al. (2011) explored the use of imidazole-modified porphyrin, a derivative, as a pH-responsive sensitizer for cancer photodynamic therapy. The compound produced significantly more singlet oxygen at lower pH levels, demonstrating its potential for targeted cancer therapy (Zhu et al., 2011).
Electropolymerization and Material Science Applications
Hsiao et al. (2016) synthesized novel electropolymerizable monomers, demonstrating the fabrication of redox-active and electrochromic poly(amide-amine) films through electrochemical oxidative coupling. These materials showed promising properties for electronic and optoelectronic applications (Hsiao et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-19-15(22)20(18-17-19)13-9-7-12(8-10-13)16-14(21)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVOCPDPSPHXCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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